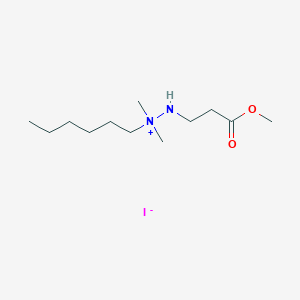
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide is a chemical compound with a complex structure that includes a hydrazinium core
Méthodes De Préparation
The synthesis of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hexyl and methoxy-oxopropyl groups. The final step involves the formation of the iodide salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium chloride
- 1-Hexyl-2-(3-methoxy-3-oxopropyl)-1,1-dimethylhydrazin-1-ium bromide
These compounds share similar structures but differ in their counterions, which can affect their solubility, reactivity, and applications
Propriétés
Numéro CAS |
113791-83-6 |
|---|---|
Formule moléculaire |
C12H27IN2O2 |
Poids moléculaire |
358.26 g/mol |
Nom IUPAC |
hexyl-[(3-methoxy-3-oxopropyl)amino]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O2.HI/c1-5-6-7-8-11-14(2,3)13-10-9-12(15)16-4;/h13H,5-11H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GUVDYLULAHNKIN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(C)NCCC(=O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
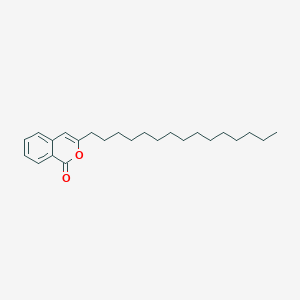
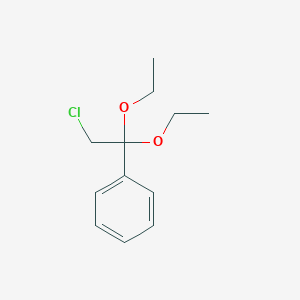

![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)

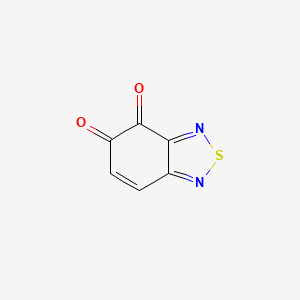
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
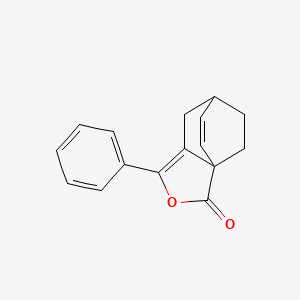
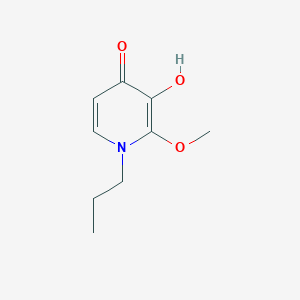
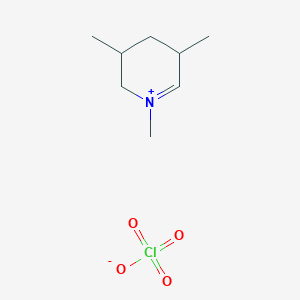
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

